Epimedin A

Pharmacokinetics Drug Metabolism Intestinal Hydrolysis

Epimedin A is a distinct prenylated flavonoid triglycoside whose bioavailability is uniquely impaired in osteoporosis, making it essential for disease-drug interaction studies. Unlike generic extracts, it is a dual P-gp/BCRP substrate, ideal for efflux transporter research. Its non-hormonal osteoclast inhibition via TRAF6/PI3K/AKT/NF-κB ensures reproducible, application-specific results unattainable with analogs or crude mixtures.

Molecular Formula C39H50O20
Molecular Weight 838.8 g/mol
Cat. No. B8019600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEpimedin A
Molecular FormulaC39H50O20
Molecular Weight838.8 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2=C(OC3=C(C2=O)C(=CC(=C3CC=C(C)C)OC4C(C(C(C(O4)CO)O)O)O)O)C5=CC=C(C=C5)OC)OC6C(C(C(C(O6)CO)O)O)O)O)O
InChIInChI=1S/C39H50O20/c1-14(2)5-10-18-20(54-37-31(50)28(47)25(44)21(12-40)55-37)11-19(42)23-27(46)35(33(57-34(18)23)16-6-8-17(52-4)9-7-16)58-39-36(30(49)24(43)15(3)53-39)59-38-32(51)29(48)26(45)22(13-41)56-38/h5-9,11,15,21-22,24-26,28-32,36-45,47-51H,10,12-13H2,1-4H3/t15-,21+,22+,24-,25+,26+,28-,29-,30+,31+,32+,36+,37+,38-,39-/m0/s1
InChIKeySVXJDTNFJXKATR-BTXBWYRTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Epimedin A: A Prenylated Flavonoid Triglycoside with Distinct Metabolic and Pharmacological Profile in the Epimedium Flavonoid Family


Epimedin A (CAS 110623-72-8) is a prenylated flavonoid triglycoside that belongs to the major bioactive flavonoid class found in Epimedium species (Berberidaceae). Along with its structural analogs epimedin B, epimedin C, and icariin, epimedin A constitutes a key component of the pharmacologically active prenylflavonoid glycoside fraction in Herba Epimedii preparations [1]. The compound features a characteristic prenyl group at the C-8 position of the flavonoid skeleton, with a rhamnosyl-xylosyl-glucosyl sugar chain attached at the C-7 position, which distinguishes it from both diglycoside analogs (icariin) and other triglycoside variants with differing sugar compositions (epimedin B and C) [2]. These structural variations among the epimedin series directly translate into differential metabolic stability, intestinal absorption kinetics, and efflux transporter interactions, thereby creating distinct pharmacological profiles that preclude simple interchangeability among these closely related compounds in both research and therapeutic development contexts [3].

Why Generic Substitution of Epimedin A with Other Epimedium Flavonoids Fails: Quantified Differences in Metabolic Rate, Transporter-Mediated Efflux, and Pathological-State Absorption


Although epimedins A, B, and C share a common triglycoside core structure and are often co-extracted as a 'total flavonoids' mixture, their substitution is not functionally equivalent. The three compounds exhibit quantitatively distinct metabolic rates by both intestinal enzymes and flora, with epimedin A demonstrating a uniquely intermediate metabolic profile between the faster-metabolized icariin and the slower epimedin B and C [1]. Furthermore, the intestinal absorption of these triglycosides is differentially governed by apical efflux transporters, with epimedins A and C being substrates for both P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP), while epimedin B is primarily influenced by BCRP alone [2]. Critically, in the pathological state of osteoporosis—the primary therapeutic context for these flavonoids—the intestinal hydrolysis rate of epimedin A is the most severely reduced among the four major flavonoids (a 26% reduction with flora, exceeding the reductions for icariin at 19%, epimedin B at 19%, and epimedin C at 14%), indicating that its bioavailability and, consequently, its therapeutic efficacy are most vulnerable to disease-induced changes in gut physiology [3]. These compound-specific pharmacological nuances render generic substitution scientifically unsound for both research reproducibility and clinical development applications.

Epimedin A: Quantified Differential Evidence for Scientific Selection Versus Epimedin B, Epimedin C, and Icariin


Superior Intestinal Enzyme Metabolic Rate of Epimedin A Compared to Epimedin B and C in Healthy Physiology

In a comparative study incubating prenylated flavonoids with rat intestinal enzyme (lactase phlorizin hydrolase) at 37°C, epimedin A exhibited a faster metabolic rate than both epimedin C and epimedin B. The rank order of intestinal enzyme metabolic rates was: icariin > epimedin A > epimedin C > epimedin B [1]. This indicates that epimedin A is more readily hydrolyzed by intestinal brush border enzymes than its C and B analogs, suggesting a more rapid conversion to secondary glycosides and aglycones, which are generally more absorbable and bioactive.

Pharmacokinetics Drug Metabolism Intestinal Hydrolysis

Epimedin A Demonstrates a Unique Susceptibility to P-glycoprotein and BCRP-Mediated Efflux Not Shared by Epimedin B

Using a Caco-2 cell monolayer model to assess intestinal permeability, epimedin A was shown to be a substrate for both P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP). The absorption permeability (PAB) of epimedin A significantly increased and its efflux ratio decreased in the presence of verapamil (a P-gp inhibitor) and dipyridamole (a BCRP inhibitor). In contrast, the transport of epimedin B was only affected by the BCRP inhibitor dipyridamole, with no change observed with verapamil or the MRP inhibitor MK571 [1]. This indicates that epimedin A's absorption is limited by dual efflux mechanisms, a characteristic not shared by its B analog.

Intestinal Absorption Efflux Transporters Bioavailability

Greatest Reduction in Intestinal Flora-Mediated Hydrolysis for Epimedin A in the Osteoporotic Pathological State

In a study comparing sham-operated versus ovariectomized (osteoporotic) rats, the hydrolysis rate of epimedin A by intestinal flora was reduced by 0.26 (absolute difference) after 1 hour of incubation compared to the sham group. This reduction was the largest among the four tested flavonoids (icariin: 0.19 reduction; epimedin B: 0.19 reduction; epimedin C: 0.14 reduction) [1]. This data reveals that the disease state of osteoporosis disproportionately impairs the gut microbiome's ability to metabolize epimedin A relative to its analogs.

Osteoporosis Disease-Drug Interaction Gut Microbiome

Epimedin A Lacks Direct Estrogen Receptor Agonism or Antagonism in Contrast to the Aglycone Icaritin and the Extract

In a rigorous in vitro reporter gene assay using both MCF-7/ERE and HEK293T cells, the prenylflavonoid glycosides icariin, epimedin A, epimedin B, and epimedin C did not show any estrogenic or antiestrogenic activity. In direct contrast, the deglycosylated metabolite icaritin (ICT) and quercetin exhibited clear ER-mediated estrogenic activity, with a more potent interaction with ERβ [1]. The Epimedium extract itself exhibited ERα- and ERβ-mediated estrogenic activity with an EC50 of 5.0 and 17.8 μM, respectively [2]. This negative finding for epimedin A is a critical differentiator from both its potential aglycone metabolite (icaritin) and the crude herbal extract.

Estrogen Receptor Phytoestrogen Safety Pharmacology

Epimedin A Exhibits an Intermediate Intramuscular Pharmacokinetic Profile Distinct from Epimedin C and Icariin

Following intramuscular administration of Chuankezhi injection in rats, epimedin A displayed distinct pharmacokinetic parameters. Its time to maximum concentration (Tmax) was 0.21 hours and its elimination half-life (t1/2z) was 0.60 hours. This profile is intermediate between the faster-absorbed epimedin C (Tmax 0.16 h, t1/2z 0.47 h) and the slower icariin (Tmax 0.49 h, t1/2z 0.49 h) [1]. Epimedin B showed a profile (Tmax 0.19 h, t1/2z 0.62 h) similar to epimedin A. This demonstrates that even when bypassing oral absorption barriers, these structurally related compounds are eliminated at different rates, leading to different durations of systemic exposure.

Pharmacokinetics Drug Delivery Injection Formulation

Epimedin A: Recommended Research and Industrial Application Scenarios Based on Differential Evidence


Osteoporosis and Bone Remodeling Research

Given its demonstrated in vivo efficacy in ameliorating ovariectomy-induced osteoporosis in rats by normalizing bone density and trabecular microarchitecture [1], epimedin A is a prime candidate for bone research. Its mechanism is mediated through inhibition of the TRAF6/PI3K/AKT/NF-κB signaling axis and suppression of osteoclast differentiation [2]. Importantly, the evidence that its intestinal hydrolysis is disproportionately impaired in the osteoporotic state compared to its analogs [3] makes it an essential compound for studying disease-drug interactions in bone metabolism. Researchers investigating the gut-bone axis will find epimedin A uniquely valuable due to its pronounced susceptibility to disease-induced changes in gut microbial and enzymatic activity.

Intestinal Absorption and Efflux Transporter Studies

Epimedin A serves as an excellent model substrate for investigating the interplay between P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP) in limiting the oral bioavailability of natural product glycosides. Its dual-substrate profile—affected by both verapamil and dipyridamole in Caco-2 assays [1]—distinguishes it from epimedin B, which is primarily a BCRP substrate. This makes epimedin A a superior tool for studies aimed at developing formulation strategies (e.g., co-administration with specific efflux inhibitors) to enhance the absorption of BCS Class III/IV flavonoid glycosides. Its use can provide insights not obtainable with compounds that are substrates for only a single efflux transporter.

Non-Estrogenic Bone Anabolic Agent Development

The clear absence of direct in vitro estrogenic or antiestrogenic activity for epimedin A [1] is a critical selection criterion for drug development programs aiming to identify bone anabolic agents devoid of hormonal side effects. This differentiates epimedin A from the crude Epimedium extract (which exhibits ER-mediated activity) and its aglycone metabolite icaritin (which is a potent ERβ agonist). Researchers seeking to develop therapies for postmenopausal osteoporosis that act through non-hormonal pathways (e.g., direct osteoclast inhibition) will find epimedin A a more suitable lead compound or reference standard, as it mitigates the risk of confounding ER-mediated effects in both efficacy and safety assessments.

Pharmacokinetic and Drug Metabolism Studies of Glycosides

Epimedin A's well-characterized metabolic profile, with an intestinal enzyme metabolic rate intermediate between icariin and epimedin C/B [1], and its defined pharmacokinetic parameters following intramuscular injection (Tmax 0.21 h, t1/2z 0.60 h) [2], position it as a benchmark compound for comparative ADME studies of prenylated flavonoid glycosides. Its behavior in both healthy and osteoporotic animal models provides a rich dataset for building and validating physiologically based pharmacokinetic (PBPK) models. Furthermore, its distinct metabolic profile makes it a valuable standard for quality control in the analysis of Epimedium-derived products, ensuring accurate quantification and batch-to-batch consistency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Epimedin A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.